3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol
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Overview
Description
3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol is an organic compound with the molecular formula C10H20OSi. It is characterized by the presence of a trimethylsilyl group attached to a pentyn-2-ol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol typically involves the reaction of a suitable alkyne with a trimethylsilyl-protected alcohol. One common method includes the use of a Grignard reagent, where the alkyne is treated with a Grignard reagent followed by the addition of a trimethylsilyl-protected alcohol under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes .
Scientific Research Applications
3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and alkynes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1-butyne-1-ol
- 3,3-Dimethyl-4-pentyn-2-ol
- 3,3-Dimethyl-5-hexyn-2-ol
Uniqueness
3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol is unique due to the presence of both a trimethylsilyl group and a hydroxyl group on the same molecule. This combination imparts distinct reactivity and stability characteristics, making it valuable in various synthetic applications .
Properties
IUPAC Name |
3,3-dimethyl-5-trimethylsilylpent-4-yn-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-9(11)10(2,3)7-8-12(4,5)6/h9,11H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPAYHWDYLCYJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C#C[Si](C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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